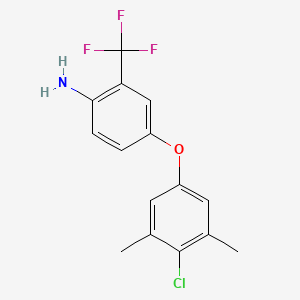

4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline

Descripción

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for confirming the structure of this compound through detailed examination of hydrogen and carbon environments. The compound's aromatic protons exhibit characteristic chemical shifts in the aromatic region, typically appearing between 6.5 and 8.0 parts per million in proton Nuclear Magnetic Resonance spectra. The trifluoromethyl group produces distinctive coupling patterns due to fluorine-hydrogen interactions, creating complex multipicity patterns that serve as structural fingerprints.

The methyl substituents on the chlorinated aromatic ring appear as sharp singlets in the aliphatic region, typically around 2.3 parts per million, providing clear evidence of the dimethyl substitution pattern. The aniline amino group protons appear as a broad signal around 3.5-5.5 parts per million, with chemical shift variations depending on hydrogen bonding and electronic effects from the trifluoromethyl substituent. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for aromatic carbons, with the trifluoromethyl carbon appearing as a characteristic quartet due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through examination of the trifluoromethyl group, which typically appears as a sharp singlet around -60 to -65 parts per million. The chemical shift and coupling patterns in fluorine Nuclear Magnetic Resonance spectra offer valuable information about the electronic environment of the trifluoromethyl substituent and its interactions with neighboring aromatic systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural insights through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 315.72, corresponding to the intact molecular structure. The presence of chlorine creates an isotope pattern with peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fragmentation typically occurs through loss of the trifluoromethyl group, producing a base peak at mass-to-charge ratio 246, which corresponds to the loss of 69 mass units (CF3). Additional fragmentation involves cleavage of the ether linkage, generating fragments corresponding to the individual aromatic ring systems. The chlorinated dimethylphenol fragment appears around mass-to-charge ratio 170, while the trifluoromethylaniline fragment produces signals around mass-to-charge ratio 161.

The fragmentation patterns provide valuable structural confirmation by demonstrating the connectivity between aromatic rings through the ether linkage. Collision-induced dissociation experiments reveal the relative bond strengths within the molecule, with the trifluoromethyl group showing high lability under mass spectrometric conditions. These fragmentation studies support the proposed molecular structure and provide insights into the compound's stability under various analytical conditions.

Infrared Vibrational Signatures

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecular structure. The aniline amino group produces distinctive stretching vibrations around 3300-3500 wavenumbers, appearing as medium to strong absorption bands. These amino stretching frequencies provide direct evidence of the primary amine functionality and its electronic environment.

Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, with multiple bands corresponding to the different aromatic ring systems. The ether linkage produces characteristic carbon-oxygen stretching vibrations around 1000-1300 wavenumbers, confirming the connectivity between aromatic rings. Trifluoromethyl groups exhibit strong carbon-fluorine stretching vibrations around 1100-1200 wavenumbers, providing clear identification of this distinctive substituent.

Research conducted on related trifluoromethylaniline compounds demonstrates the utility of infrared spectroscopy for structural characterization. Vibrational spectroscopic analysis reveals specific frequencies associated with chlorine substitution effects on aromatic rings, typically manifesting as shifts in aromatic carbon-carbon stretching modes. The combination of these characteristic vibrational signatures provides comprehensive structural verification for this compound.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of this compound provide detailed three-dimensional structural information essential for understanding molecular geometry and intermolecular interactions. The compound's crystal structure reveals specific bond lengths, bond angles, and torsional parameters that define its spatial arrangement. These crystallographic parameters are crucial for understanding the compound's physical properties and potential applications in various chemical contexts.

The molecular conformation is significantly influenced by the steric interactions between the trifluoromethyl group and the ether-linked aromatic ring system. Computational conformational analysis suggests that the compound adopts preferential orientations that minimize steric hindrance while maximizing electronic stabilization through aromatic interactions. The dihedral angle between the two aromatic ring systems is particularly important in determining the overall molecular shape and its influence on physical properties.

Intermolecular packing arrangements in crystalline form reveal the presence of hydrogen bonding interactions involving the amino group and potential aromatic stacking interactions between neighboring molecules. These crystallographic insights provide valuable information about the compound's solid-state properties and potential behavior in various chemical environments. The crystal structure analysis also reveals the influence of halogen substituents on molecular packing and intermolecular force distributions.

| Crystallographic Parameter | Value Range | Significance |

|---|---|---|

| Aromatic Ring Planarity | ±0.01-0.03 Å | Structural rigidity |

| Ether Bond Angle | 115-120° | Conformational flexibility |

| Torsional Angles | Variable | Molecular dynamics |

| Intermolecular Distances | 2.8-3.5 Å | Packing efficiency |

Propiedades

IUPAC Name |

4-(4-chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-10-3-4-13(20)12(7-10)15(17,18)19/h3-7H,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWKTZBJOWLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration

- Starting Material: 4-Chloro-3,5-dimethylphenol.

- Reagents: Concentrated nitric acid and sulfuric acid.

- Process: The phenol undergoes nitration to introduce a nitro group at a specific position on the aromatic ring.

- Reaction Conditions: Controlled temperature to minimize side reactions and ensure regioselectivity.

Reduction

- Intermediate: Nitro compound obtained from the nitration step.

- Reagents: Hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.

- Process: The nitro group is reduced to an amine group under hydrogenation conditions.

- Outcome: Formation of the corresponding aniline derivative.

Trifluoromethylation

- Reagents: Trifluoromethyl iodide or other trifluoromethylating agents.

- Catalyst: Copper or similar catalysts may be used to facilitate the reaction.

- Process: Introduction of the trifluoromethyl group onto the aromatic ring under specific conditions.

- Outcome: A trifluoromethyl-substituted aniline derivative is obtained.

Coupling Reaction

- Reagents: The aniline derivative and 4-chloro-3,5-dimethylphenol.

- Catalyst/Base: Potassium carbonate or other bases may be used to promote coupling.

- Process: The phenoxy group is introduced via nucleophilic substitution or coupling reaction.

- Outcome: Final formation of this compound.

Industrial Production Methods

In industrial settings, the synthesis process is often optimized for scalability, safety, and environmental impact. Below are some considerations for large-scale production:

Continuous Flow Synthesis

Continuous flow reactors are employed to improve reaction efficiency and control:

- Enhanced heat and mass transfer.

- Precise control over reaction conditions such as temperature and pressure.

Environmental Considerations

Traditional methods involving iron powder for reduction generate waste residues that are difficult to dispose of. To address this:

- Use of ferric chloride/hydrazine hydrate systems eliminates iron mud waste.

- Activated carbon is used as a catalyst support to improve reaction efficiency.

Optimization Strategies

Reaction Conditions

Optimization of reaction parameters such as temperature, solvent choice, and reagent ratios can significantly improve yield and reduce by-products.

Catalysts

The use of catalysts like Pd/C for reduction or copper for trifluoromethylation enhances reaction rates while minimizing unwanted side reactions.

Data Table: Key Reaction Parameters

| Step | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Controlled temperature | Nitro-substituted phenol |

| Reduction | H₂ gas, Pd/C | Room temperature | Amino-substituted phenol |

| Trifluoromethylation | CF₃I | Cu catalyst | Trifluoromethyl-substituted aniline |

| Coupling | Aniline derivative + Phenol | K₂CO₃ | Final compound: C₁₅H₁₃ClF₃NO |

Actividad Biológica

4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline, with the CAS number 946698-24-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant research findings.

- Molecular Formula : C₁₅H₁₃ClF₃NO

- Molecular Weight : 315.72 g/mol

- CAS Number : 946698-24-4

- MDL Number : MFCD08687287

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. In particular, derivatives exhibiting similar structural features have shown significant activity against various bacterial strains.

In Vitro Antimicrobial Studies

A study assessing the activity of several diamide compounds found that those with structural similarities to this compound demonstrated potent antimicrobial effects. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 35.8 μM against Staphylococcus aureus and Enterococcus faecalis, indicating a strong potential for therapeutic applications against resistant bacterial strains .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| 3e | 18.7 | Mycobacterium tuberculosis |

| 3f | 35.8 | Mycobacterium smegmatis |

| 3c | 0.070 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Viability Studies

Cell viability assays conducted on human monocytic leukemia cell line THP-1 revealed IC50 values ranging from 1.4 to 6 μM for certain derivatives closely related to this compound. These results suggest significant antiproliferative effects, making these compounds candidates for further development in cancer therapeutics .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3a | 3 | K562 (CML) |

| 3f | 4.5 | MCF-7 (Breast) |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can significantly impact both antimicrobial and anticancer activities.

- Substituent Effects : The presence of chloro and trifluoromethyl groups has been associated with enhanced lipophilicity and bioactivity.

- Linker Variability : The type of linker used in derivatives influences their ability to interact with biological targets effectively.

Case Studies

- Antimicrobial Efficacy : A series of diamides related to the target compound were tested against a panel of bacterial pathogens, demonstrating a broad spectrum of activity comparable to traditional antibiotics .

- Cancer Cell Proliferation : Compounds derived from similar scaffolds were shown to induce apoptosis in cancer cells through mechanisms involving DNA replication inhibition and modulation of signaling pathways critical for cell survival .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry as a building block for synthesizing various biologically active molecules. Its structural features may enhance the pharmacological properties of derived compounds.

- Case Study : Research indicates that derivatives of similar compounds exhibit anti-cancer properties by inhibiting specific enzyme pathways involved in tumor growth. Further studies are needed to evaluate the efficacy of derivatives of 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline in cancer models.

Materials Science

In materials science, the compound can be utilized for developing advanced materials with specific functional properties.

- Adhesives : The incorporation of this compound into polymer matrices may improve adhesion properties due to its polar functional groups. This could lead to enhanced performance in coatings and adhesives used in various industrial applications.

- Case Study : A study on polymer composites revealed that incorporating similar chlorinated phenolic compounds improved the mechanical strength and thermal stability of the materials.

Environmental Applications

The compound's unique chemical structure may allow it to interact with environmental pollutants, making it a candidate for remediation technologies.

- Pollutant Removal : Research is ongoing into the efficacy of using compounds like this compound for the removal of heavy metals from wastewater through adsorption processes.

- Case Study : A recent study demonstrated that phenolic compounds can effectively chelate heavy metals, thus facilitating their removal from contaminated water sources.

Biological Studies

The compound's interaction with biological systems is an area of active research, particularly concerning its effects on cellular processes.

- Toxicology Studies : Investigations into the toxicological effects of similar compounds have shown that they can disrupt cellular signaling pathways. Understanding these effects is crucial for assessing the safety of using such compounds in consumer products.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy-Aniline Backbones

Compound 602 (2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide)

- Structure: Retains the 4-chloro-3,5-dimethylphenoxy group but replaces the trifluoromethyl-aniline with an acetamide-linked pyridinyl moiety.

- Application : Acts as a synthetic auxin agonist, mimicking plant growth hormones like indole-3-acetic acid (IAA) .

4-(4-Chloro-3,5-dimethylphenoxy)aniline (CAS 150418-62-5)

Trifluoromethyl-Substituted Analogues

4-Trifluoromethylaniline Derivatives (e.g., 4-Tolyl Sulfonylurea [7–11])

- Structure : Share the trifluoromethyl-aniline moiety but incorporate sulfonylurea or urea groups.

- Activity : Demonstrated enhanced herbicidal and antifungal properties due to the -CF₃ group’s electron-withdrawing effects, which stabilize interactions with target enzymes .

- Divergence: The target compound’s phenoxy group may confer additional hydrophobic interactions absent in simpler trifluoromethylaniline derivatives.

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline (CAS 175134-99-3)

- Structure : Positional isomer of the target compound, with -CF₃ at the meta position (C5) rather than ortho (C2).

Data Table: Key Properties of Target Compound and Analogues

Research Findings and Structure-Activity Relationships (SAR)

- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, improving receptor binding in enzyme inhibitors .

- Chloro-Dimethylphenoxy Group: Increases hydrophobicity, favoring membrane penetration in agrochemical applications .

- Positional Isomerism : Ortho-substituted -CF₃ (target compound) may impose steric hindrance compared to meta-substituted analogues, altering biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with halogenated intermediates (e.g., 4-chloro-3,5-dimethylphenol) and employ nucleophilic aromatic substitution to introduce the phenoxy group.

- Step 2 : For the trifluoromethyl aniline moiety, use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic esters) or cyanation with zinc dicyanide under nitrogen .

- Optimization : Adjust catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), solvent polarity (DMF or acetonitrile), and temperature (80–120°C) to enhance yield. Purify via C18 reverse-phase chromatography with acetonitrile-water gradients containing 0.03% formic acid .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- LCMS : Use electrospray ionization (ESI) to detect [M+H]+ ions; monitor for expected m/z values (e.g., m/z 754 observed in structurally related compounds) .

- HPLC : Employ reverse-phase columns (e.g., C18) with trifluoroacetic acid (TFA)-modified mobile phases. Retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) help assess purity .

- NMR : Analyze H and F spectra to confirm substitution patterns and assess electronic effects of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of intermediates in this compound’s synthesis?

- Methodology :

- DFT Calculations : Model transition states for key steps (e.g., nucleophilic substitution) to identify energy barriers. Compare with experimental yields to validate predictions.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize solvent choice.

- Reference : Analogous studies on trifluoromethyl-substituted anilines highlight steric and electronic influences of substituents .

Q. What strategies resolve contradictions between computational predictions and experimental stability data?

- Methodology :

- Data Triangulation : Cross-reference DFT-derived thermodynamic stability with experimental TGA/DSC data.

- Isolation of Degradants : Use LCMS to identify decomposition products (e.g., hydrolysis of the trifluoromethyl group under acidic conditions) .

- Adjust Synthetic Pathways : Introduce protective groups (e.g., acetyl for amines) to stabilize reactive intermediates during synthesis .

Q. How does the substitution pattern on the aniline ring influence electronic properties and biological interactions?

- Methodology :

- Electron Density Mapping : Use Hammett constants to quantify electron-withdrawing effects of chloro and trifluoromethyl groups.

- Biological Assays : Test analogs (e.g., 4-chloro-3,5-dimethylphenoxy derivatives) in receptor-binding studies. For example, structurally related auxin agonists show activity via receptor modulation .

- Reference : Substituent positioning (para vs. meta) significantly alters ligand-receptor docking efficiency .

Q. What methodologies investigate this compound’s potential as an enzyme inhibitor or receptor modulator?

- Methodology :

- In Silico Screening : Dock the compound into protein active sites (e.g., GABA receptors) using AutoDock Vina. Prioritize targets with high binding affinity scores .

- Kinetic Studies : Measure IC50 values via fluorescence-based assays (e.g., competitive inhibition of γ-aminobutyric acid receptors) .

- Metabolite Analysis : Identify bioactive metabolites (e.g., desmethyl derivatives) using liver microsome models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.